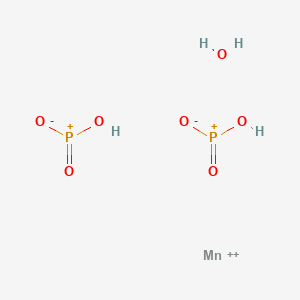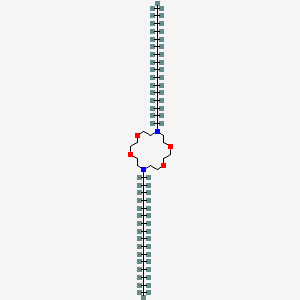![molecular formula C13H8F2O3 B564485 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid CAS No. 887576-75-2](/img/structure/B564485.png)
3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid” are not explicitly provided in the sources I found .Aplicaciones Científicas De Investigación
Environmental Persistence and Bioaccumulation
- Bioaccumulation Concerns of Fluorinated Compounds : Research has highlighted concerns regarding the bioaccumulation potential of perfluorinated carboxylic acids (PFCAs), which share structural similarities with 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid. PFCAs, including those with a shorter carbon chain, are not considered bioaccumulative according to regulatory criteria due to their low biomagnification potential in food webs. However, the environmental persistence of these compounds calls for further research to fully understand their bioaccumulation, especially those with longer carbon chains (Conder et al., 2008).
Degradation and Environmental Fate
- Microbial Degradation of Polyfluoroalkyl Chemicals : A comprehensive review on the environmental degradation of polyfluoroalkyl chemicals, including PFCAs, stresses the importance of understanding microbial degradation pathways. These pathways can lead to the formation of PFCAs from precursor substances, indicating a complex environmental fate and the need for targeted degradation strategies (Liu & Avendaño, 2013).
Antioxidant Properties and Biological Activity
- Hydroxycinnamic Acids (HCAs) and Derivatives : While not directly mentioning 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid, research into HCAs outlines the importance of structural modifications for antioxidant activity. The presence of unsaturated bonds and specific substitutions on the aromatic ring significantly influences biological efficacy, highlighting the potential for structurally similar compounds like 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid to possess or be modified for enhanced antioxidant properties (Razzaghi-Asl et al., 2013).
Novel Applications and Bioisosteres
- Biotechnological Applications and Synthesis : Levulinic acid, a biomass-derived compound with functionalities similar to carboxylic acids, demonstrates the potential of carboxylic acid derivatives in various fields, including drug synthesis and the development of green chemistry solutions. This suggests a broader context in which derivatives of 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid might find application, especially in sustainable chemistry and biotechnology (Zhang et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3,4-difluorophenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6,16H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQJDGJVTVMMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652128 |
Source


|
| Record name | 3',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid | |
CAS RN |
887576-75-2 |
Source


|
| Record name | 3',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)



![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)




